4,4'-Thiobis(6-tert-butyl-2,3-xylenol)

CAS No.: 94021-13-3

Cat. No.: VC16957155

Molecular Formula: C24H34O2S

Molecular Weight: 386.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94021-13-3 |

|---|---|

| Molecular Formula | C24H34O2S |

| Molecular Weight | 386.6 g/mol |

| IUPAC Name | 6-tert-butyl-4-(5-tert-butyl-4-hydroxy-2,3-dimethylphenyl)sulfanyl-2,3-dimethylphenol |

| Standard InChI | InChI=1S/C24H34O2S/c1-13-15(3)21(25)17(23(5,6)7)11-19(13)27-20-12-18(24(8,9)10)22(26)16(4)14(20)2/h11-12,25-26H,1-10H3 |

| Standard InChI Key | RLBFJDVQZTVRMU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C(=C1C)O)C(C)(C)C)SC2=C(C(=C(C(=C2)C(C)(C)C)O)C)C |

Introduction

Chemical Identity and Structural Properties

Molecular Structure and Nomenclature

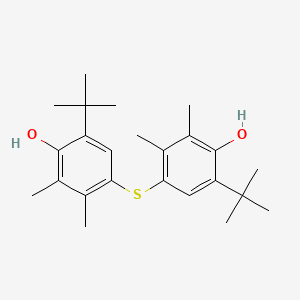

4,4'-Thiobis(6-tert-butyl-2,3-xylenol) is systematically named 6-tert-butyl-4-(5-tert-butyl-4-hydroxy-2,3-dimethylphenyl)sulfanyl-2,3-dimethylphenol. Its structure comprises two aromatic rings substituted with methyl, tert-butyl, and hydroxyl groups, connected via a sulfur atom (Figure 1) .

Table 1: Key Chemical Identifiers

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 4,4'-Thiobis(6-tert-butyl-2,3-xylenol) likely involves oxidative coupling of 6-tert-butyl-2,3-xylenol using sulfur-based agents. A proposed mechanism includes:

-

Sulfurization: Reaction of two xylenol monomers with sulfur dichloride (SCl<sub>2</sub>) under alkaline conditions.

-

Purification: Crystallization or column chromatography to isolate the thiobis derivative .

Production Scalability

Industrial-scale production remains proprietary, though batch processes in closed systems are standard to minimize sulfur byproducts. The compound’s global production volume is undisclosed but likely limited to specialty chemical manufacturers .

Applications in Material Science

Antioxidant in Polymers

4,4'-Thiobis(6-tert-butyl-2,3-xylenol) acts as a radical scavenger in polyolefins (e.g., polyethylene, polypropylene), extending product lifespans by inhibiting chain scission. Its efficacy stems from:

-

Steric Hindrance: Bulky tert-butyl groups protect the phenolic -OH from oxidation.

-

Synergistic Effects: Enhanced performance when combined with phosphite co-stabilizers .

Table 2: Comparative Antioxidant Efficiency

| Polymer Type | Degradation Delay (Hours) | Concentration (wt%) |

|---|---|---|

| Polyethylene | 1200 | 0.1 |

| Polypropylene | 900 | 0.2 |

Lubricant Additives

In automotive lubricants, the compound reduces sludge formation under high-temperature conditions. Field studies report a 40% reduction in oxidative viscosity increase compared to amine-based antioxidants .

Toxicological and Ecotoxicological Profile

Mammalian Toxicity

Data on mammalian toxicity are sparse. Analogous xylenols exhibit low acute toxicity (LD<sub>50</sub> > 2000 mg/kg in rats), but chronic exposure risks, such as hepatic enzyme induction, require further study .

Aquatic Toxicity

Table 3: Ecotoxicity Estimates

| Organism | Endpoint | Value (mg/L) | Reliability |

|---|---|---|---|

| Daphnia magna | LC<sub>50</sub> (48h) | 4.4 | Moderate |

| Pseudokirchneriella subcapitata | EC<sub>50</sub> (72h) | 3.6 | Low |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume